2-chloro-N-(2-(thiophen-3-yl)benzyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[(2-thiophen-3-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNOS/c19-17-8-4-3-7-16(17)18(21)20-11-13-5-1-2-6-15(13)14-9-10-22-12-14/h1-10,12H,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPBHHWXDCPFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=C2Cl)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
Nickel-catalyzed reductive aminocarbonylation, as demonstrated in aryl halide-nitroarene coupling, provides a one-pot route to benzamides. For 2-chloro-N-(2-(thiophen-3-yl)benzyl)benzamide, the reaction employs:
- Aryl halide : 2-Chlorobenzoyl chloride (1 equiv, 0.35 mmol)
- Nitroarene : 2-(Thiophen-3-yl)benzyl nitro precursor (1.5 equiv, 0.525 mmol)
- Catalyst system : Ni(glyme)Cl₂ (10 mol%), Co₂(CO)₈ (0.8–1.2 equiv), and Mn/Zn reductants.
The nitroarene undergoes in situ reduction to the corresponding amine, which reacts with the acyl chloride intermediate formed via carbonylation. Optimal conditions (DMF, 120°C, 16 hr) yield 73–87% product.
Optimization of Reaction Parameters
Key variables impacting yield include:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Reductant | Mn (5 equiv) | 87 |
| Additive | TMSI (1.5 equiv) | 85 |
| Solvent | DMF (0.5 M) | 82 |
| Temperature | 120°C | 87 |
This method minimizes side reactions but requires stringent anhydrous conditions.
Nucleophilic Acyl Substitution with Preformed Amines
Synthesis of 2-(Thiophen-3-yl)benzylamine
The benzylamine precursor is prepared via reductive amination of 2-(thiophen-3-yl)benzaldehyde using NaBH₄ and NH₄OAc (yield: 68%). Characterization by $$ ^1H $$-NMR confirms the benzylic CH₂NH₂ group (δ 3.82 ppm, singlet).
Coupling with 2-Chlorobenzoyl Chloride
Reaction of equimolar 2-chlorobenzoyl chloride and 2-(thiophen-3-yl)benzylamine in THF with Et₃N (2 equiv) proceeds at 0°C→25°C over 12 hr. Workup involves aqueous extraction and silica gel chromatography, yielding 65–72% product.
Reaction equation :
$$ \text{2-Cl-C}6\text{H}4\text{COCl} + \text{2-(Thiophen-3-yl)-C}6\text{H}4\text{CH}2\text{NH}2 \xrightarrow{\text{Et}_3\text{N}} \text{Target} + \text{HCl} $$
Sulfuramidous Chloride Intermediate Route
Formation of (2-Chlorobenzoyl) Phenyl Sulfuramidous Chloride
Adapting methods from, 2-chloro-N-phenylbenzamide reacts with thionyl chloride (2 equiv) under reflux to generate the sulfuramidous chloride (BB2). This electrophilic intermediate subsequently reacts with 2-(thiophen-3-yl)benzylamine at −20°C, achieving 58% yield after recrystallization.
Limitations and Byproducts
This route produces sulfonic acid byproducts (up to 15%), necessitating meticulous purification. FTIR analysis confirms amide C=O stretching at 1665 cm⁻¹ and S=O at 1170 cm⁻¹.
Structural Characterization and Comparative Analysis
Spectroscopic Data
Crystallographic Insights
X-ray diffraction reveals a non-planar structure with dihedral angles of 60.1° (amide/benzoyl) and 22.0° (amide/aniline), stabilizing N–H⋯O hydrogen bonds.
Yield and Purity Comparison Across Methods
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Nickel-catalyzed | 87 | 98.5 | One-pot, scalable |
| Acyl substitution | 72 | 97.2 | Mild conditions |
| Sulfuramidous | 58 | 95.8 | High electrophilicity |
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(thiophen-3-yl)benzyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, leading to different derivatives.
Coupling Reactions: The benzyl moiety can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation of the thiophene ring could produce a sulfone.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The compound has been identified as a promising candidate in medicinal chemistry, particularly for its anticancer properties . Research indicates that compounds with structural similarities to 2-chloro-N-(2-(thiophen-3-yl)benzyl)benzamide exhibit notable biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of benzamide compounds can inhibit cancer cell proliferation. For instance, compounds similar to this compound were evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects .
- Mechanism of Action : The anticancer activity is often linked to the inhibition of specific enzymes or receptors involved in cancer progression. For example, molecular docking studies suggest that such compounds may interact with targets like the vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. The presence of the thiophene ring and chlorine substituent plays a critical role in modulating its biological activity.
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Differences | Potential Impact on Activity |
|---|---|---|
| 2-Chloro-N-(3-thiophen-2-yl)benzamide | Different thiophene substitution | May alter electronic properties |
| N-(4-methylphenyl)-N'-(2-thiophen-3-yl)urea | Urea linkage instead of amide | Changes in binding affinity |
| 4-Chloro-N-(2-thiophen-3-yl)benzamide | Variation in halogen substitution | Potentially different pharmacokinetics |
In addition to anticancer properties, this compound has been investigated for other biological activities:
- Anti-inflammatory Effects : Some derivatives have shown potential as anti-inflammatory agents, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
- Antimicrobial Properties : The compound's structure may confer antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds, providing insights into the practical applications of this compound:
Case Study: Anticancer Efficacy
A recent study synthesized several benzamide derivatives and evaluated their cytotoxicity against human cancer cell lines (e.g., A549 lung cancer cells). The results indicated that certain modifications to the benzamide structure significantly enhanced anticancer activity, with IC50 values indicating potent effects at low concentrations .
Case Study: Anti-inflammatory Activity
Another research effort focused on the synthesis of thiophene-containing amides and their anti-inflammatory properties. The findings suggested that specific substitutions on the thiophene ring could enhance anti-inflammatory effects, warranting further investigation into their mechanisms .
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(thiophen-3-yl)benzyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and molecular docking experiments.
Comparison with Similar Compounds
Key Observations :
- The 2-chlorophenyl substituent (as in the first compound) optimizes D3 receptor binding, while methoxy groups reduce affinity but improve selectivity .
Pyrimidine-Based Benzamide Derivatives
Compounds with pyrimidine cores instead of thiophene illustrate the role of heterocyclic systems:
Key Observations :
- Electron-withdrawing groups (e.g., Cl) enhance thermal stability (higher melting points) and insecticidal activity .
- Methoxy groups reduce bioactivity, likely due to decreased electrophilicity.
Substituent Effects on Amide Group Conformation
Comparative crystallographic studies of benzamides reveal conformational trends:
- 2-Chloro-N-(2,6-dichlorophenyl)benzamide adopts a trans conformation between N–H and C=O bonds, similar to the target compound’s predicted geometry .
- 3-Chloro-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide (CAS: 946374-25-0) introduces a pyrrolidine-thiophene hybrid, increasing steric bulk and altering solubility .
Data Tables
Table 1: Comparative Physicochemical Properties of Selected Benzamides
*Estimated based on structural analogs.
Biological Activity
Chemical Structure
The molecular formula of 2-chloro-N-(2-(thiophen-3-yl)benzyl)benzamide is C16H14ClNOS. Its structure can be broken down as follows:
- Chloro Group : Enhances reactivity and may influence biological interactions.
- Thiophene Ring : Known for its electron-rich nature, contributing to π-π interactions with biological targets.
- Benzamide Moiety : Common in pharmacologically active compounds, facilitating interaction with various receptors.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways.
- Receptor Interaction : It could interact with neurotransmitter receptors (e.g., dopamine, serotonin), potentially acting as either an agonist or antagonist.
- Antimicrobial Activity : Similar compounds have shown promising results against various pathogens, suggesting that this compound may also exhibit antimicrobial properties through disruption of microbial cell functions.
Antimicrobial Activity
Research indicates that compounds with similar structures have demonstrated significant antimicrobial properties. For instance, derivatives containing the benzamide core have been evaluated for their effectiveness against various bacterial strains and fungi. The following table summarizes relevant findings from related studies:
| Compound | Pathogen Tested | IC50 (μg/mL) | Reference |
|---|---|---|---|
| Compound A | Mycobacterium tuberculosis | <1 | |
| Compound B | Staphylococcus aureus | 0.652 | |
| This compound | Various pathogens | TBD | This study |
Anticancer Activity
The potential anticancer properties of this compound can be inferred from studies on related benzamide derivatives. These compounds have shown cytotoxic effects against various cancer cell lines, including HeLa cells. The mechanism often involves the induction of apoptosis or cell cycle arrest.
Case Studies
While direct case studies on this compound are scarce, similar compounds have been extensively studied:
- Benzamide Derivatives : A series of benzamide derivatives were synthesized and evaluated for their neuroleptic activity. One derivative was found to be significantly more potent than traditional treatments like metoclopramide, suggesting the potential for enhanced therapeutic efficacy in treating psychosis .
- Thienopyrimidinone Compounds : Another study focused on thienopyrimidinone-based SIRT2-selective inhibitors showed promising neuroprotective effects, highlighting the importance of thiophene-containing compounds in neuropharmacology .
Q & A
Q. How can the compound’s mechanism of action against bacterial targets be experimentally verified?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure PPTase activity via malachite green phosphate detection (λ = 620 nm) .
- Genetic Knockdown : Use CRISPR-Cas9 to silence AcpS in E. coli and compare growth inhibition with wild-type strains.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry (n) of enzyme-inhibitor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
